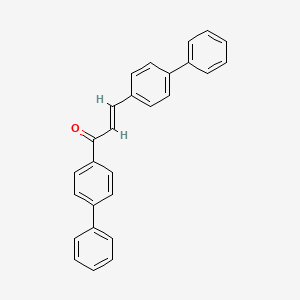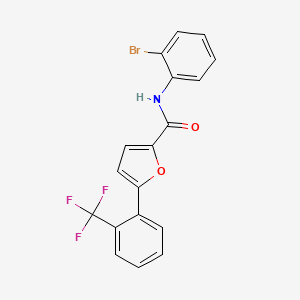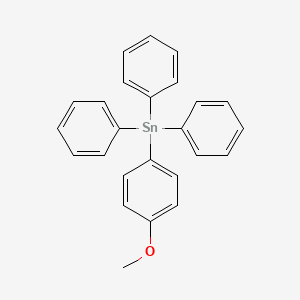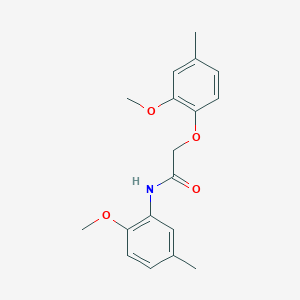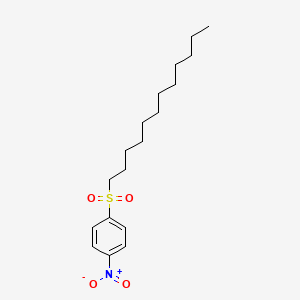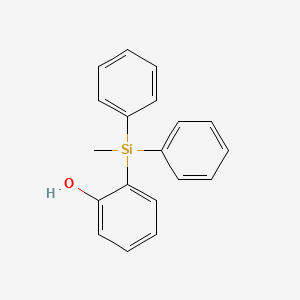![molecular formula C16H15ClN2O3 B11942604 4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH functional group.
Preparation Methods
The synthesis of 4-chloro-N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzoic acid hydrazide with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in ethanol, followed by cooling and crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-chloro-N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with biological targets through its hydrazone functional group. This group can form hydrogen bonds and coordinate with metal ions, affecting various molecular pathways. The compound’s ability to scavenge free radicals and inhibit specific enzymes contributes to its biological activities .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide include other substituted hydrazones such as:
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(dimethylamino)methylidene]benzohydrazide These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of chloro and dimethoxy substituents in 4-chloro-N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-7-8-15(22-2)12(9-14)10-18-19-16(20)11-3-5-13(17)6-4-11/h3-10H,1-2H3,(H,19,20)/b18-10- |
InChI Key |
WJPWBGIOKZGMEA-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
